![molecular formula C21H15N3O B12893992 1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone CAS No. 87988-08-7](/img/structure/B12893992.png)
1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a phenyl group and a pyridazinone moiety, making it a subject of interest in medicinal chemistry and drug design.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of hydrazine derivatives with ketones or esters, followed by further functionalization to introduce the phenyl groups . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone can be compared with other pyridazinone derivatives, such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities, including antihypertensive and antiplatelet effects.
Pyridazine: Exhibits antimicrobial and anticancer properties.
Pyrimidine: Used in the development of antiviral and anticancer drugs.
The uniqueness of this compound lies in its specific structural features and the combination of phenyl and pyridazinone moieties, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
87988-08-7 |
|---|---|
Molekularformel |
C21H15N3O |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
1-phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone |
InChI |
InChI=1S/C21H15N3O/c25-19(15-8-3-1-4-9-15)14-18-21-17(12-7-13-22-21)20(24-23-18)16-10-5-2-6-11-16/h1-13H,14H2 |
InChI-Schlüssel |
NAKMXMBCAWGEOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=C2C=CC=N3)CC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



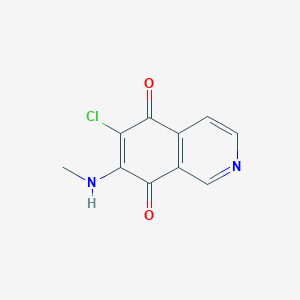
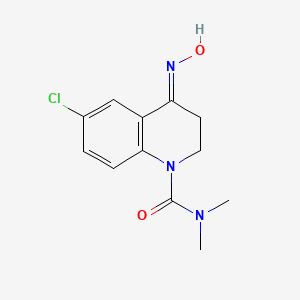
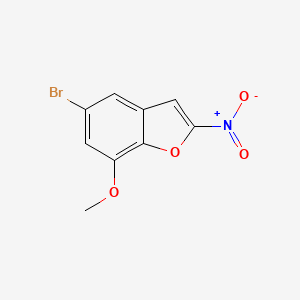
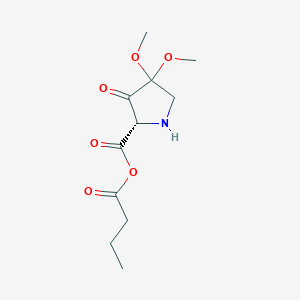

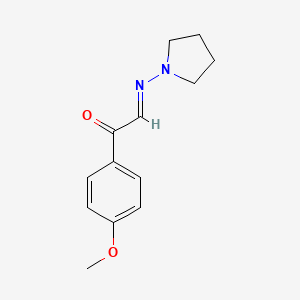
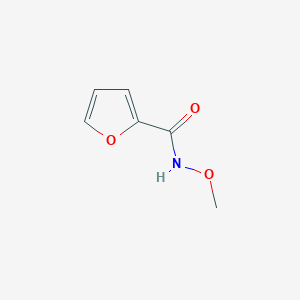
![Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12893969.png)
![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
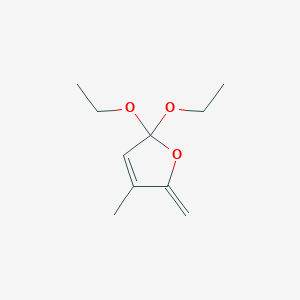
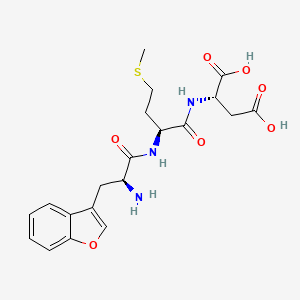
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
